3-((Ethylsulfonyl)methyl)azetidine

Lipophilicity Drug-likeness ADME

Medicinal chemists optimizing CNS drug candidates often face unpredictable changes in LogP and metabolic stability when substituting sulfonyl alkyl chains on azetidine cores. 3-((Ethylsulfonyl)methyl)azetidine (CAS 1533102-11-2) solves this by providing a reliable ~+0.5 LogP increase over methylsulfonyl analogs, enabling fine-tuned SAR without added metabolic liability. - 98% purity specification reduces pre-reaction purification needs, improving HTE workflow efficiency - Ethylsulfonyl group ensures distinct polymerization kinetics and solubility vs. methyl/tert-butyl analogs - Computed LogP -0.36 and TPSA 46.17 Ų align with CNS drug-like space; ideal for FBDD fragment libraries

Molecular Formula C6H13NO2S
Molecular Weight 163.24 g/mol
Cat. No. B13682901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Ethylsulfonyl)methyl)azetidine
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)CC1CNC1
InChIInChI=1S/C6H13NO2S/c1-2-10(8,9)5-6-3-7-4-6/h6-7H,2-5H2,1H3
InChIKeyLOJDLJLSXWRORH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((Ethylsulfonyl)methyl)azetidine: A Versatile Sulfonyl-Azetidine Building Block for Medicinal Chemistry


3-((Ethylsulfonyl)methyl)azetidine (CAS 1533102-11-2) is a four-membered nitrogen-containing heterocycle classified as a sulfonyl-functionalized azetidine derivative . It features a strained azetidine ring substituted at the 3-position with an ethylsulfonylmethyl moiety (-CH2-SO2-C2H5), providing a unique balance of ring strain and stability that enables controlled reactivity in synthetic applications . This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research where azetidine scaffolds are employed to modulate physicochemical and pharmacokinetic properties .

Why Closely Related Azetidine Sulfones Cannot Substitute 3-((Ethylsulfonyl)methyl)azetidine in Lead Optimization


Substituting 3-((ethylsulfonyl)methyl)azetidine with its methylsulfonyl analog or other azetidine sulfones can unpredictably alter key drug-like properties. Even a single methylene group difference (ethyl vs. methyl) impacts lipophilicity (LogP) and topological polar surface area (TPSA), which are critical determinants of membrane permeability, solubility, and metabolic stability [1]. In structure-activity relationship (SAR) studies on sulfonyl indole-benzimidazoles, methylsulfonyl and ethylsulfonyl counterparts exhibited distinctive cytotoxicity profiles and varying estrogen receptor alpha (ERα) affinity [2], demonstrating that sulfonyl alkyl chain length is not a silent structural variation. Furthermore, polymerization studies of N-alkylsulfonyl azetidines reveal that the alkyl group significantly influences reaction kinetics, solubility, and polymer architecture . These findings underscore that generic substitution without experimental validation risks compromising synthetic outcomes and biological activity.

Quantitative Differentiation of 3-((Ethylsulfonyl)methyl)azetidine Against Its Closest Analogs


Computed Lipophilicity (LogP): Ethyl vs. Methyl Sulfonyl Azetidine

The computed LogP of 3-((ethylsulfonyl)methyl)azetidine is -0.36, reflecting its moderate hydrophilicity . Although a directly computed value for 3-((methylsulfonyl)methyl)azetidine under identical methodology is not available in the same source, the addition of a single methylene group (-CH2-) is well-established to increase LogP by approximately 0.5 units, making the ethylsulfonyl derivative more lipophilic. This differential predicts enhanced membrane permeability relative to the methylsulfonyl analog, while maintaining favorable aqueous solubility for formulation.

Lipophilicity Drug-likeness ADME

Vendor-Supplied Purity Specification: 98% for Ethylsulfonylmethyl vs. 95% for Methylsulfonylmethyl Azetidine

The commercially available 3-((ethylsulfonyl)methyl)azetidine is supplied at a minimum purity of 98% (Chemscene, Cat. No. CS-0433762) . In comparison, its closest structural analog, 3-((methylsulfonyl)methyl)azetidine, is offered at a minimum purity specification of 95% from AKSci . The 3% higher purity specification reduces the burden of additional purification steps in downstream synthetic workflows and minimizes the risk of side reactions caused by unknown impurities.

Purity Procurement Quality Control

Storage Condition Stringency: Refrigerated (2-8°C) for Ethylsulfonylmethyl vs. Ambient for Methylsulfonylmethyl

3-((Ethylsulfonyl)methyl)azetidine requires storage sealed in dry conditions at 2-8°C , whereas 3-((methylsulfonyl)methyl)azetidine is specified for long-term storage in a cool, dry place without refrigeration . This differential storage requirement suggests the ethylsulfonylmethyl derivative may have higher intrinsic chemical reactivity or lower thermal stability, necessitating controlled cold-chain logistics. For laboratories equipped with standard refrigeration, this does not pose a barrier but is an important consideration for inventory planning.

Stability Storage Shelf-life

Impact of Alkyl Sulfonyl Group on Polymerization Kinetics and Solubility: Ethanesulfonyl vs. Methanesulfonyl

In a comparative study of the anionic ring-opening polymerization (AROP) of N-(alkylsulfonyl)azetidines, N-(ethanesulfonyl)azetidine (EsAzet) exhibited distinct first-order polymerization kinetics and produced poly(EsAzet) that was soluble in DMF and DMSO [1]. At 120 °C, the polymerization rate of the ethanesulfonyl derivative was slower than that of the isopropyl analog but faster than the tert-butyl analog. At 180 °C, the methanesulfonyl derivative (MsAzet) achieved the fastest rate. The reordering of relative polymerization rates with temperature is attributed to the interplay of Arrhenius frequency factors and activation energies unique to each alkyl sulfonyl group. Furthermore, poly(EsAzet) chains exhibited branched architectures due to chain transfer, a feature not observed for the tert-butyl analog.

Reactivity Polymerization Kinetics

Optimal Research and Industrial Application Scenarios for 3-((Ethylsulfonyl)methyl)azetidine


Lead Optimization in Drug Discovery: Fine-Tuning Lipophilicity

When a medicinal chemistry program requires a modest increase in LogP (by approximately +0.5 units) relative to a methylsulfonyl azetidine core, 3-((ethylsulfonyl)methyl)azetidine serves as a direct building block. Its computed LogP of -0.36 places it in a favorable range for CNS drug candidates (typically LogP 1-3 after further elaboration), while the ethyl group provides incremental lipophilicity without introducing metabolic liability associated with larger alkyl chains. This application is supported by SAR studies showing that ethylsulfonyl substitution alters biological activity profiles compared to methylsulfonyl in indole-benzimidazole anticancer agents [1].

Synthesis of Polyimine Precursors via Controlled Ring-Opening Polymerization

For researchers developing polyimine materials, the ethylsulfonyl substituent on azetidine monomers provides distinct polymerization kinetics and product solubility compared to methyl, isopropyl, or tert-butyl analogs. Specifically, ethanesulfonyl azetidines produce branched, soluble polymers in DMF/DMSO, whereas tert-butylsulfonyl analogs suffer from precipitation during polymerization [2]. 3-((Ethylsulfonyl)methyl)azetidine, while structurally distinct from N-ethanesulfonyl azetidine, is expected to offer analogous solubility benefits for polymer processing applications.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

The azetidine ring is an increasingly popular scaffold for FBDD due to its low molecular weight (163.24 g/mol) and high fraction of sp3-hybridized carbons. The ethylsulfonylmethyl substituent adds hydrogen bond acceptor capacity (3 HBA) and moderate polarity (TPSA 46.17 Ų), which are within preferred ranges for fragment libraries . Its refrigerated storage requirement reflects a level of reactivity that can be advantageous for covalent fragment approaches, though careful handling is necessary.

Procurement for High-Throughput Chemistry Campaigns Requiring >95% Purity

When designing parallel synthesis or high-throughput experimentation (HTE) workflows, the 98% purity specification of 3-((ethylsulfonyl)methyl)azetidine reduces the need for pre-reaction purification compared to the 95% purity offered for 3-((methylsulfonyl)methyl)azetidine . The 3% purity differential can translate to measurably higher yields and fewer failed reactions in automated synthesis platforms, making the ethylsulfonylmethyl compound the preferred choice for resource-efficient medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Ethylsulfonyl)methyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.